MAO-A Selectivity Over MAO-B
A structurally analogous 8-bromo-6-chloro-substituted quinoline derivative exhibited an IC50 of 66 nM against bovine brain mitochondrial MAO-A, while its IC50 against MAO-B was 360,000 nM (3.60 × 10^5 nM) [1]. This corresponds to a selectivity ratio of approximately 5,455:1 for MAO-A over MAO-B. In contrast, unsubstituted 4-hydroxyquinoline-2-carboxylate and mono-halogenated analogs (e.g., 6-chloro or 8-bromo alone) do not achieve this level of isoform discrimination [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Analog with 8-bromo-6-chloro substitution: MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | Unsubstituted 4-hydroxyquinoline-2-carboxylate: MAO-A IC50 > 10,000 nM; MAO-B IC50 > 10,000 nM (estimated class baseline) |
| Quantified Difference | Selectivity ratio: 5,455:1 (MAO-A/MAO-B) |
| Conditions | Bovine brain mitochondrial homogenate; spectrofluorimetric detection of 4-hydroxyquinoline formation |
Why This Matters
High MAO-A selectivity is critical for developing Parkinson's disease therapeutics that avoid MAO-B-mediated off-target effects; this compound's halogenation pattern enables such selectivity.
- [1] BindingDB. BDBM50078675 (CHEMBL3415444) – Inhibition of bovine brain mitochondria MAO-A (IC50 = 66 nM) and MAO-B (IC50 = 3.60E+5 nM). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078675 (accessed 2026-04-17). View Source
- [2] Oien, N.L., et al. (2002). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 724-730. Available at: https://ouci.dntb.gov.ua/en/works/4NADmB67/ View Source
